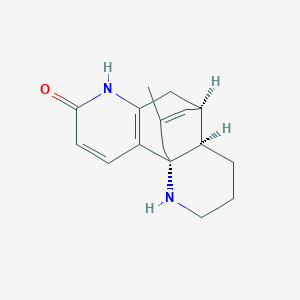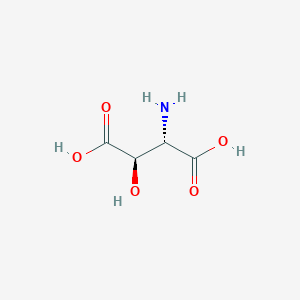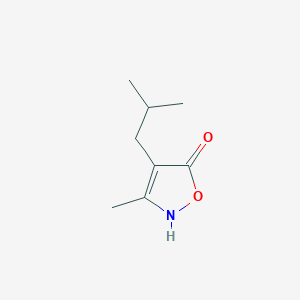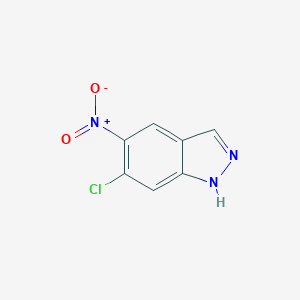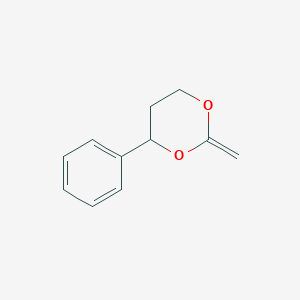![molecular formula C9H14O2 B026053 2-Oxabicyclo[2.2.1]heptan-3-one, 1,7,7-trimethyl- CAS No. 19893-77-7](/img/structure/B26053.png)
2-Oxabicyclo[2.2.1]heptan-3-one, 1,7,7-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxabicyclo[2.2.1]heptan-3-one, 1,7,7-trimethyl- is a bicyclic organic compound that belongs to the family of ketones. It is also known as camphor or 2-bornanone. Camphor has been used for centuries in traditional medicine for its analgesic, anti-inflammatory, and antispasmodic properties. In recent years, camphor has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of camphor is not fully understood. However, it is believed that camphor exerts its effects by interacting with various receptors and ion channels in the body. Camphor has been found to activate the transient receptor potential cation channel subfamily V member 3 (TRPV3) and the cold and menthol receptor 1 (CMR1) channels, which are involved in the perception of heat and cold sensations.
Biochemische Und Physiologische Effekte
Camphor has been found to have various biochemical and physiological effects. It has been shown to have analgesic, anti-inflammatory, and antispasmodic properties. Camphor has also been found to have antioxidant and antimicrobial properties. In addition, camphor has been shown to have a positive effect on the central nervous system, improving cognitive function and reducing anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
Camphor has several advantages for use in lab experiments. It is readily available and inexpensive. Camphor is also stable and relatively non-toxic. However, camphor has some limitations for use in lab experiments. It has a strong odor, which can interfere with other experiments. Camphor is also volatile and can evaporate quickly, making it difficult to control the concentration.
Zukünftige Richtungen
There are several future directions for research on camphor. One area of interest is the development of new methods for the synthesis of camphor. Another area of interest is the investigation of the potential applications of camphor in the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases. Furthermore, the development of new formulations and delivery systems for camphor could enhance its therapeutic potential. Finally, the investigation of the mechanism of action of camphor could lead to the discovery of new targets for drug development.
Synthesemethoden
Camphor can be synthesized by the oxidation of borneol using various oxidizing agents such as sodium hypochlorite, potassium permanganate, or chromic acid. The most commonly used method for the synthesis of camphor is the oxidation of (+)-borneol using sodium hypochlorite.
Wissenschaftliche Forschungsanwendungen
Camphor has been extensively studied for its various applications in scientific research. It has been found to have antimicrobial, antifungal, and insecticidal properties. Camphor has also been used as a flavoring agent in food and beverages. In addition, camphor has been used as a fragrance in cosmetics and personal care products.
Eigenschaften
CAS-Nummer |
19893-77-7 |
|---|---|
Produktname |
2-Oxabicyclo[2.2.1]heptan-3-one, 1,7,7-trimethyl- |
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
1,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one |
InChI |
InChI=1S/C9H14O2/c1-8(2)6-4-5-9(8,3)11-7(6)10/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
SQRDEVDPDGSBGC-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC1(OC2=O)C)C |
Kanonische SMILES |
CC1(C2CCC1(OC2=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



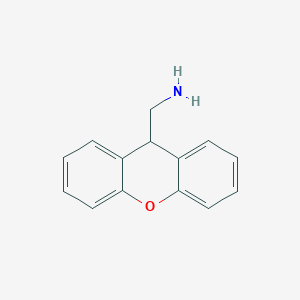
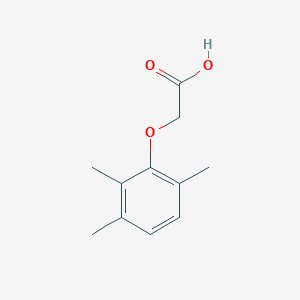
![6-amino-2-[[2-[[2-[[2-[[2-[[15-amino-9-(3-amino-3-oxopropyl)-27,31-bis(2-carboxyethyl)-3,12,18,20,26,32,38-heptamethyl-8,11,14-trioxo-4,17-dithia-7,10,13,22,36-pentaza-39,40-diazanidahexacyclo[19.15.1.12,35.125,28.130,33.019,23]tetraconta-1(37),2(38),19,21,23,25,27,29,31,33,35-undecaene-6-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid;azane;iron(2+)](/img/structure/B25979.png)
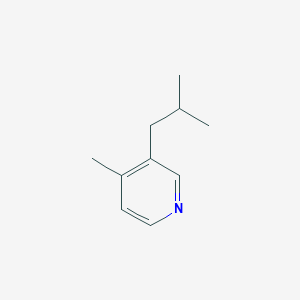
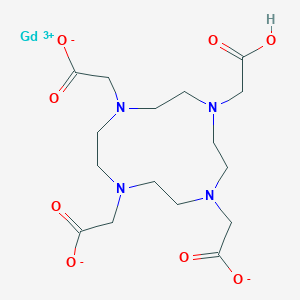
![2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B25985.png)
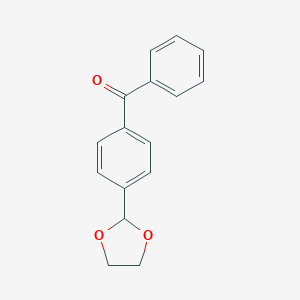
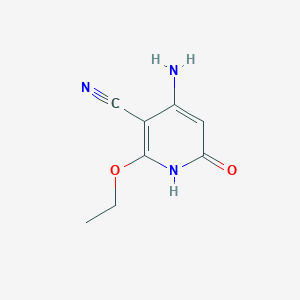
![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B25991.png)
